5-Bromo-2-fluorophenacyl bromide
Overview
Description
5-Bromo-2-fluorophenacyl bromide is a chemical compound with the CAS Number 1427413-65-7 . Its IUPAC name is 2-bromo-1-(5-bromo-2-fluorophenyl)ethan-1-one . It has a molecular weight of 295.93 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Br2FO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 2-8°C .Scientific Research Applications
Chemical Synthesis and Antibacterial Activity
5-Bromo-2-fluorophenacyl bromide is utilized in the synthesis of complex organic compounds. It's used as a precursor in the Hantzsch thiazole synthesis to create compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, which exhibits antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini & Poojary, 2018).
Antimicrobial Agent Synthesis
It is involved in the novel synthesis of 1,2,4-Triazolo[3,4-b]thiazoles, which are recognized for their antimicrobial properties. This multi-component reaction of 2,4-dichloro-5-fluorophenacyl bromide with thiosemicarbazide and aromatic carboxylic acids offers a simpler and more efficient alternative to conventional multi-step synthesis methods, and these compounds exhibit notable antimicrobial activity against various bacterial and fungal strains (Bhat & Holla, 2004).
Drug Metabolism and Pharmacokinetics Study
In pharmaceutical research, it's used for derivatization in the quantitation of antitumor agents in plasma. Specifically, p-bromophenacyl bromide has been selected as a derivatization reagent due to its ability to significantly enhance the sensitivities and change the chromatographic behavior of highly hydrophilic compounds, aiding in the pharmacokinetics study of anticancer drugs (Liu et al., 2012).
Antitumor Activity
This compound is also used in the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines with a 2,4-dichloro-5-fluorophenyl moiety, which have shown moderate to excellent in vitro antitumor activity against various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer (Bhat et al., 2009).
Safety and Hazards
5-Bromo-2-fluorophenacyl bromide is classified as a dangerous substance. The GHS pictogram indicates that it can cause severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Biochemical Pathways
It’s possible that this compound could affect multiple pathways due to its potential for multiple targets .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluorophenacyl bromide plays a significant role in biochemical reactions, primarily as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with nucleophilic sites such as thiol groups in cysteine residues and amino groups in lysine residues. This interaction can lead to the modification of enzyme activity and protein function. For example, this compound has been used to study the active sites of enzymes by selectively modifying specific amino acid residues .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the alkylation of proteins by this compound can disrupt normal cellular signaling, leading to changes in gene expression patterns and metabolic fluxes. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further impact cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The bromine and fluorine atoms in the compound enhance its electrophilicity, making it highly reactive towards nucleophiles. Upon interaction with enzymes, this compound can inhibit or activate enzyme activity by modifying key amino acid residues in the active site. This modification can lead to changes in the enzyme’s conformation and catalytic properties. Additionally, this compound can affect gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored at low temperatures (2-8°C), but it can degrade over time when exposed to light and heat. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including prolonged oxidative stress and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins and enzymes without causing significant toxicity. At high doses, this compound can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. It is crucial to carefully control the dosage of this compound in experimental studies to avoid toxic outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, the alkylation of enzymes in the glycolytic pathway can lead to changes in the levels of metabolites and overall metabolic flux. Additionally, this compound can interact with cofactors such as NADH and FADH2, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. The distribution of this compound within cells can also be influenced by its interactions with intracellular transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Additionally, the localization of this compound to the nucleus can influence gene expression by modifying transcription factors and other nuclear proteins .
Properties
IUPAC Name |
2-bromo-1-(5-bromo-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQGINGLFWTAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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